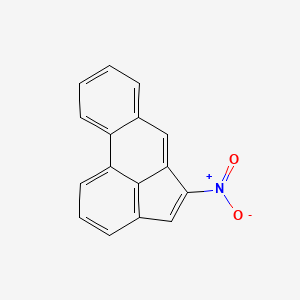

5-Nitroacephenanthrylene

Description

Structure

3D Structure

Properties

CAS No. |

114790-08-8 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-nitroacephenanthrylene |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(15)16(11)13/h1-9H |

InChI Key |

PNKLPKKJTZTUHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=CC4=C3C2=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 5 Nitroacephenanthrylene

Laboratory-Based Synthetic Methodologies

The creation of 5-Nitroacephenanthrylene in a laboratory setting is primarily achieved through electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.com This process involves the introduction of a nitro group (-NO2) onto the acephenanthrylene (B1206934) parent molecule.

Electrophilic Nitration Pathways Utilizing Nitronium Ion Sources (e.g., N2O4, N2O5)

The core of electrophilic nitration is the generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com A common and effective method for producing the nitronium ion is by reacting concentrated nitric acid (HNO₃) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ ion. libretexts.org

Once generated, the nitronium ion is attacked by the electron-rich π-system of the acephenanthrylene ring. masterorganicchemistry.com This attack leads to the formation of a carbocation intermediate, which is a resonance-stabilized structure. The reaction concludes when a weak base, such as water, removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the final nitroacephenanthrylene (B14297699) product. masterorganicchemistry.com While N₂O₄ and N₂O₅ can also serve as sources for nitration, the nitric acid/sulfuric acid mixture remains a standard and well-established method for this type of aromatic substitution.

Investigation of Reaction Conditions and Yield Optimization

The efficiency and outcome of the nitration of acephenanthrylene are highly dependent on the specific reaction conditions. Factors such as temperature, reaction time, and the choice of solvent can significantly influence the yield of this compound and the distribution of isomeric products.

Optimization of these parameters is key to maximizing the desired product. For instance, controlling the temperature is critical, as higher temperatures can lead to increased rates of side reactions and the formation of undesired byproducts, including dinitro- and trinitro- derivatives. The choice of solvent is also important; for example, Friedel-Crafts acylation, another type of electrophilic substitution, shows that using carbon disulfide versus nitrobenzene (B124822) as a solvent can change the major product from the 1-isomer to the 2-isomer in naphthalene, illustrating the profound impact of the reaction medium. libretexts.org Similar solvent effects can be anticipated in the nitration of acephenanthrylene, requiring careful selection to optimize the yield of the 5-nitro isomer.

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase side reactions. | Maintain optimal temperature to maximize yield of the desired isomer and minimize byproducts. |

| Solvent | Can influence the solubility of reactants and the stability of intermediates, affecting isomer distribution. libretexts.org | Select a solvent that favors the formation of this compound. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time may promote byproduct formation. | Determine the optimal duration to achieve maximum conversion to the desired product. |

| Catalyst Concentration | The amount of strong acid (e.g., H₂SO₄) affects the concentration of the nitronium ion electrophile. libretexts.org | Use an appropriate concentration to ensure an efficient reaction rate without promoting unwanted side reactions. |

Characterization of Co-formed Isomers and Side Reactions

Electrophilic substitution on complex polynuclear aromatic hydrocarbons like acephenanthrylene rarely yields a single product. libretexts.org The nitration of acephenanthrylene in solution typically results in a mixture of nitroacephenanthrylene isomers. acs.org The distribution of these isomers is dictated by the relative stability of the carbocation intermediates formed during the reaction. libretexts.org

For PAHs, substitution at certain positions is electronically favored over others. In the case of naphthalene, for example, substitution occurs more readily at the 1-position because the corresponding intermediate is more stable. libretexts.org A similar principle applies to acephenanthrylene, leading to the formation of multiple isomers alongside the 5-nitro derivative. The reaction of acephenanthrylene with N₂O₅ in a CCl₄ solution, for instance, produces 4-nitro-, 6-nitro-, 1-nitro-, and this compound. acs.org Characterizing this complex mixture requires advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to separate and identify each co-formed isomer.

Atmospheric Formation Processes of this compound

In addition to laboratory synthesis, this compound and other nitro-PAHs are formed in the atmosphere through chemical reactions involving parent PAHs, which are released from the incomplete combustion of organic materials. researchgate.net These atmospheric formation pathways are predominantly driven by radical chemistry and differ significantly between daytime and nighttime conditions. epa.gov

Gas-Phase Reactions with Hydroxyl Radicals (OH) in the Presence of Nitrogen Oxides (NOx)

During the day, the dominant atmospheric oxidant is the hydroxyl (OH) radical. copernicus.org The formation of nitro-PAHs in the gas phase is initiated by the reaction of the parent PAH with an OH radical. nih.gov This reaction typically proceeds via the addition of the OH radical to the aromatic ring, forming an OH-PAH adduct. copernicus.orgnih.gov

In an atmosphere containing nitrogen oxides (NOx = NO + NO₂), this adduct can subsequently react with nitrogen dioxide (NO₂). nih.gov This two-step process leads to the formation of a nitro-PAH and water. Theoretical studies on the related compound acenaphthylene (B141429) suggest that this pathway can form various nitroacenaphthylene products. scirp.org For acephenanthrylene, OH radical addition to the cyclopenta-fused ring is considered a potentially significant pathway. nih.gov The yields of specific nitro-isomers from these reactions are highly dependent on NOx levels. copernicus.org

Formation via Nitrate (B79036) Radical (NO₃) and Dinitrogen Pentoxide (N₂O₅) Initiated Reactions

During the nighttime, when photolysis ceases, the nitrate radical (NO₃) becomes a major atmospheric oxidant. nih.gov The NO₃ radical is formed from the reaction of ozone (O₃) with NO₂. nih.govmdpi.com It exists in a temperature-dependent equilibrium with N₂O₅. mdpi.comcopernicus.org

The gas-phase reaction of acephenanthrylene with the NO₃ radical is a significant nighttime formation pathway for nitro-PAHs. acs.orgnih.gov This reaction can proceed either by hydrogen abstraction or by the addition of the NO₃ radical to the aromatic system, followed by reaction with NO₂ to yield nitro-PAH products. nih.gov This nocturnal chemistry is a critical source of atmospheric nitro-PAHs, coupling anthropogenic NOx emissions with biogenic or anthropogenic PAHs. nih.gov Simulated atmospheric experiments have confirmed that the reaction of acephenanthrylene with NO₃/N₂O₅ produces several isomers, including this compound. acs.org

| Pathway | Key Reactants | Typical Conditions | Mechanism Summary |

|---|---|---|---|

| Daytime Formation | Acephenanthrylene, Hydroxyl Radical (OH), Nitrogen Oxides (NOx) | Daylight (photochemical activity) | OH radical adds to the acephenanthrylene ring, followed by a reaction of the adduct with NO₂ to form the nitro-derivative. nih.gov |

| Nighttime Formation | Acephenanthrylene, Nitrate Radical (NO₃), Dinitrogen Pentoxide (N₂O₅) | Nighttime (absence of sunlight) | NO₃ radical adds to the acephenanthrylene ring, leading to the formation of nitro-isomers. acs.orgnih.gov |

Isomeric Distribution Differences Between Atmospheric and Solution-Phase Nitration Products

The isomeric distribution of nitroacephenanthrylene, the nitrated derivative of acephenanthrylene, exhibits significant variation depending on the reaction conditions, particularly between atmospheric gas-phase reactions and solution-phase nitration. These differences in isomer formation provide valuable insights into the underlying reaction mechanisms.

In simulated atmospheric gas-phase reactions, the nitration of acephenanthrylene is primarily initiated by the hydroxyl (OH) radical in the presence of nitrogen oxides (NOx). This process predominantly yields this compound. Studies have shown that the reaction of gaseous acephenanthrylene with OH radicals in the presence of NOx leads to the formation of a distinct set of nitro isomers.

Conversely, solution-phase nitration of acephenanthrylene using various nitrating agents results in a different isomeric distribution. For instance, electrophilic nitration in solution typically produces a complex mixture of isomers, with the relative abundances depending on the specific reagents and reaction conditions. Research has demonstrated that the isomers formed during solution-phase reactions, such as those with N2O4, N2O5, or the nitronium ion (NO2+), are distinct from those generated in the gas phase.

The comparison of nitroacephenanthrylene isomers from these different formation pathways is crucial for source apportionment of this pollutant in ambient air samples. By analyzing the isomeric composition of nitroacephenanthrylene in the atmosphere, scientists can infer the probable formation routes, distinguishing between direct emissions from combustion sources and secondary formation through atmospheric chemical reactions.

A comparison of the major nitroacephenanthrylene isomers formed under different conditions is presented in the table below.

| Formation Pathway | Major Isomer(s) |

| Gas-Phase (OH radical initiated in the presence of NOx) | This compound |

| Solution-Phase (e.g., with N2O4, N2O5, or NO2+) | A complex mixture of various isomers |

Mechanistic Elucidation of Atmospheric Reaction Pathways

The atmospheric formation of this compound is a secondary process, meaning it is not directly emitted but is formed through chemical reactions in the atmosphere. The primary pathway for its formation is the gas-phase oxidation of its parent compound, acephenanthrylene, initiated by the hydroxyl (OH) radical during the daytime. acs.org

The reaction mechanism is initiated by the addition of an OH radical to the acephenanthrylene molecule. This addition is not random; the OH radical preferentially attacks the position of highest electron density on the aromatic system. In the case of acephenanthrylene, this electrophilic addition leads to the formation of a hydroxyacephenanthryl radical intermediate.

Following its formation, this radical intermediate undergoes further reactions. In a polluted atmosphere containing nitrogen oxides (NOx), the hydroxyacephenanthryl radical can react with nitrogen dioxide (NO2). This reaction proceeds via an addition mechanism, where the NO2 molecule adds to the radical, forming a nitro-hydroxyacephenanthrylene intermediate.

The final step in the formation of this compound involves the elimination of a water molecule (H2O) from the unstable nitro-hydroxyacephenanthrylene intermediate. This elimination step regenerates the aromatic system and results in the formation of the stable this compound molecule.

This proposed mechanism, involving OH radical-initiated oxidation followed by reaction with NO2, is consistent with the observed formation of other nitro-polycyclic aromatic hydrocarbons in the atmosphere. researchgate.net The prevalence of this compound as the major isomer from this pathway suggests that the initial OH radical attack and subsequent NO2 addition are highly regioselective.

Chemical Reactivity and Environmental Transformations of 5 Nitroacephenanthrylene

Reaction Kinetics and Thermodynamics under Simulated Environmental Conditions

The study of reaction kinetics, which focuses on the rates of chemical reactions, is crucial for predicting the persistence and transformation of pollutants in the environment. wikipedia.org For 5-Nitroacephenanthrylene, a primary formation pathway in the atmosphere is the nitration of its parent polycyclic aromatic hydrocarbon (PAH), acephenanthrylene (B1206934). acs.org

Research conducted under simulated atmospheric conditions has demonstrated that acephenanthrylene reacts with various nitrating agents present in the atmosphere. The gas-phase reaction of acephenanthrylene is primarily initiated by the hydroxyl (OH) radical during daylight hours and by the nitrate (B79036) (NO₃) radical at night. The reaction with dinitrogen pentoxide (N₂O₅) is also a significant pathway, particularly in polluted environments. acs.org

A study involving the exposure of acephenanthrylene to a mixture of N₂O₅, NO₂, and NO in air within a Teflon chamber resulted in the formation of several nitroacephenanthrylene (B14297699) isomers, including this compound. acs.org In these experiments, this compound was identified as one of the products, alongside 4- and 6-nitroacephenanthrylene. acs.org Similarly, exposing acephenanthrylene adsorbed on glass fiber filters to the same gaseous mixture also yielded these nitro-isomers. acs.org

While the kinetics of the formation of this compound from its parent PAH have been investigated, specific thermodynamic data, such as the enthalpy and Gibbs free energy of these reactions under environmental conditions, are not extensively detailed in the reviewed literature. Such data would provide deeper insight into the spontaneity and equilibrium position of its formation and degradation reactions.

| Reactant | Reaction Conditions | Products Identified | Source |

| Acephenanthrylene | Gas-phase reaction with OH radicals and NO₂ | Nitroacephenanthrylene isomers | acs.org |

| Acephenanthrylene | Gas-phase reaction with N₂O₅/NO₂/NO mixture | 4-, 5-, and 6-Nitroacephenanthrylene | acs.org |

| Acephenanthrylene (adsorbed on filters) | Exposure to N₂O₅/NO₂/NO gas mixture | 4-, 5-, and 6-Nitroacephenanthrylene | acs.org |

| Acephenanthrylene | Solution-phase nitration with N₂O₄ in CCl₄ | 4-, 5-, and 6-Nitroacephenanthrylene | acs.org |

Photochemical Degradation Pathways and Quantum Yields

Photochemical degradation, or photolysis, is a primary transformation pathway for many PAHs and their derivatives in the environment, driven by the absorption of solar radiation. rsc.orgnih.gov The process involves the breakdown of a molecule after it absorbs a photon of light. The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of specific events (e.g., molecules degraded) to the number of photons absorbed by the system. wikipedia.orgresearchgate.net

Specific experimental data on the photochemical degradation pathways and quantum yields for this compound are not detailed in the available scientific literature. However, the general behavior of related nitro-PAHs suggests that photolysis is a likely and significant degradation route. For many organic compounds, photodegradation follows first-order kinetics, where the rate of reaction is proportional to the concentration of the compound. nih.govmdpi.com The presence of other substances in the environment, such as humic acids in water, can affect photolysis rates by competing for light absorption. nih.gov

Without specific quantum yield data for this compound, predicting its precise photochemical lifetime in the environment is not possible. Further research is required to determine its light absorption properties, degradation products upon irradiation, and the quantum yield of its photolysis.

Stability and Degradation in Various Environmental Compartments

Air: The atmospheric stability of this compound is determined by its susceptibility to gas-phase reactions with oxidants (primarily OH radicals) and to photolysis. scispace.com As a product of the atmospheric transformation of acephenanthrylene, it is an intermediate in the atmospheric chemistry of PAHs. acs.org Its association with particulate matter can protect it from photolysis to some extent by shielding it from sunlight, but it can also expose it to different reactive species on the particle surface. The ultimate fate is removal from the atmosphere through further degradation or deposition to land and water surfaces.

Soil: Specific studies on the degradation and stability of this compound in soil are scarce. Generally, the fate of organic pollutants in soil is governed by processes such as microbial degradation, sorption to soil organic matter, and leaching. boell.orgyoumatter.world Certain bacteria have been shown to degrade other nitroaromatic compounds, suggesting that microbial degradation could be a possible pathway for this compound. nih.gov However, strong sorption to soil particles could decrease its bioavailability and slow its degradation, increasing its persistence.

Water: Information regarding the fate of this compound in aqueous environments is not readily available. General processes affecting organic pollutants in water include photolysis in the sunlit surface layer (photic zone), hydrolysis, and biodegradation by aquatic microorganisms. fao.org The low water solubility typical of PAHs and their derivatives would likely cause this compound to partition into sediment and suspended organic matter, where its degradation would be significantly slower than in the water column.

Advanced Analytical Methodologies for 5 Nitroacephenanthrylene

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 5-Nitroacephenanthrylene, allowing for its separation from complex mixtures prior to detection. The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitro-PAHs due to its versatility in handling thermally labile and non-volatile compounds. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of these compounds. mdpi.comscispace.com

Advanced detection methods are crucial for achieving the required sensitivity and selectivity.

Diode Array Detectors (DAD): These detectors acquire absorbance spectra across a wide range of wavelengths simultaneously, aiding in compound identification and peak purity assessment. phenomenex.com

Fluorescence Detectors (FLD): FLDs offer high sensitivity and selectivity for fluorescent compounds. marshallscientific.comwaters.com While native this compound may exhibit some fluorescence, reduction of the nitro group to an amino group can significantly enhance the fluorescent signal, a strategy often used for trace analysis of nitro-PAHs.

UV-Vis Detectors: These are versatile and commonly used for analyzing compounds with chromophores, such as the aromatic system in this compound. mdpi.comphenomenex.com

The mobile phase composition, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve efficient separation from other PAHs and nitro-PAHs. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Nitro-PAH Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water mdpi.comgoogle.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis, Diode Array (DAD), or Fluorescence (FLD) phenomenex.comwaters.com |

| Injection Volume | 10-20 µL nih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For nitroaromatics like this compound, GC offers high resolution. However, the thermal lability of some nitro-PAHs requires careful optimization of injector and oven temperatures. dtic.mil

The choice of detector is critical for selective and sensitive analysis in complex samples.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing nitro groups. dtic.milepa.gov This makes it particularly suitable for the trace analysis of nitroaromatics. However, it also responds to other electronegative compounds like halogens, which can be a source of interference. epa.gov

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic detector, the NPD is highly selective for nitrogen- and phosphorus-containing compounds. youtube.comchromatographytoday.com It offers a response to nitrogen compounds that is thousands of times greater than its response to hydrocarbons, significantly reducing matrix interference. youtube.com

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer acts as a universal and highly specific detector, providing both quantitative data and structural information based on mass-to-charge ratios. chromatographytoday.com

EPA Method 8091 provides standardized GC conditions for detecting nitroaromatics, often recommending the use of an ECD or NPD. epa.gov

Table 2: GC Detectors for this compound Analysis

| Detector | Selectivity | Advantages | Considerations |

|---|---|---|---|

| Electron Capture (ECD) | High for electronegative groups (e.g., -NO₂) epa.gov | Excellent sensitivity (ppb levels) for nitroaromatics. epa.gov | Can have a limited linear range; responds to other compounds like organohalogens. dtic.mil |

| Nitrogen-Phosphorus (NPD) | High for nitrogen and phosphorus compounds. chromatographytoday.com | Highly selective, reducing hydrocarbon matrix interference. youtube.com | Bead requires periodic replacement. |

| Mass Spectrometry (MS) | Universal and highly specific based on m/z. chromatographytoday.com | Provides structural confirmation. | Higher instrumentation cost. |

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that separates analytes based on their differential partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. wikipedia.org This technique is particularly well-suited for separating neutral, hydrophobic molecules like PAHs and nitro-PAHs that cannot be resolved by traditional capillary electrophoresis. kapillarelektrophorese.com

In MEKC, a surfactant, most commonly sodium dodecyl sulfate (SDS), is added to the buffer at a concentration above its critical micelle concentration. wikipedia.org Neutral analytes like this compound partition between the hydrophobic interior of the micelles and the aqueous buffer. njit.edu This partitioning, combined with the electrophoretic movement of the micelles and the electroosmotic flow of the buffer, achieves high-efficiency separations. kapillarelektrophorese.com MEKC has been successfully demonstrated for the separation of various nitroaromatic compounds, including those found in explosives. nih.gov

Table 3: Principles of MEKC Separation for Nitro-PAHs

| Component | Role in Separation |

|---|---|

| Capillary | Provides the separation channel. |

| Buffer Solution | Acts as the mobile phase and conducts current. |

| Surfactant (e.g., SDS) | Forms micelles, the pseudo-stationary phase. wikipedia.org |

| Analyte (this compound) | Partitions between the buffer and micelles based on hydrophobicity. njit.edu |

| Electric Field | Drives the electroosmotic flow and the electrophoretic migration of micelles. kapillarelektrophorese.com |

Mass Spectrometry (MS) Characterization and Quantification

Mass spectrometry is an indispensable tool for the unequivocal identification and quantification of this compound. It provides information on molecular weight and structure, offering a high degree of certainty.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of an analyte. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions, which are then analyzed in a second mass analyzer.

The resulting fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification. For this compound (C₁₆H₉NO₂), characteristic fragmentation would likely involve the loss of neutral molecules such as NO, NO₂, and CO. The analysis of these specific fragmentation pathways provides high confidence in structural elucidation. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to several decimal places). azolifesciences.com This capability allows for the determination of a compound's elemental formula. researchgate.net While nominal mass spectrometry might not distinguish this compound from other compounds with the same integer mass, HRMS can easily differentiate them based on their exact masses, which are unique due to the mass defects of their constituent atoms. measurlabs.com

The ability of HRMS to provide an exact mass measurement is crucial for confirming the identity of this compound in complex samples, distinguishing it from potential isobaric interferences. azolifesciences.comnih.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₉NO₂ |

| Nominal Mass | 247 |

| Monoisotopic (Exact) Mass | 247.06333 |

| Technique Advantage | Provides elemental composition confirmation and distinguishes from isobaric interferences. nih.gov |

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of chemical substances, offering high accuracy and traceability. youtube.com This technique is particularly valuable for determining the concentration of analytes in complex matrices. ptb.de The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, an isotopically enriched this compound standard (the "spike")—to the sample. youtube.com

The spike acts as an internal standard that behaves chemically identically to the native analyte. After adding the spike, the sample is homogenized to ensure equilibrium between the analyte and the spike. The mixture then undergoes extraction and purification processes. Any sample loss during these preparation steps will affect both the native analyte and the isotopic spike equally, thus preserving their ratio. ptb.deosti.gov

The final purified extract is analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled spike. By knowing the initial amount of the spike added, its isotopic purity, and the measured isotope ratio in the final mixture, the original concentration of this compound in the sample can be calculated with high precision. osti.gov This method effectively corrects for sample loss during preparation and for variations in instrument response, making it a powerful tool for reference measurements and for the accurate quantification of trace levels of this compound in environmental or biological samples. ptb.de

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for determining the molecular structure of compounds and for their detection. By probing how molecules interact with electromagnetic radiation, these methods provide detailed information about electronic configurations, vibrational modes, and the specific arrangement of atoms within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For a molecule like this compound, which contains an extended system of conjugated pi (π) bonds within its aromatic rings, the most significant electronic transitions are π → π. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital and are typically characterized by high molar absorptivities. pacificbiolabs.com

The presence of the nitro (NO₂) group introduces the possibility of n → π* transitions, where an electron from a non-bonding (n) orbital on one of the oxygen atoms is excited to an antibonding π* orbital of the aromatic system. These transitions are generally of lower intensity than π → π* transitions. The conjugation of the nitro group with the acephenanthrylene (B1206934) ring system is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the parent PAH, acephenanthrylene. The UV-Vis spectrum serves as a valuable tool for confirming the presence of the conjugated nitroaromatic system.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | UV-A, Visible | High |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. masterorganicchemistry.com When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. An IR spectrum provides a unique pattern of absorption bands that correspond to the functional groups present in the molecule. specac.com For this compound, the IR spectrum is dominated by vibrations characteristic of its aromatic core and its nitro substituent.

Key vibrational modes include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450–1600 cm⁻¹ region, characteristic of the polycyclic aromatic ring system. libretexts.org

N-O Asymmetric and Symmetric Stretching: The most indicative peaks for the nitro group. The asymmetric stretch appears as a strong band in the 1500–1560 cm⁻¹ range, while the symmetric stretch is found between 1300–1370 cm⁻¹. libretexts.orgvscht.cz

C-N Stretching: This vibration usually appears in the 800–900 cm⁻¹ region.

C-H Out-of-Plane Bending: These bands appear in the region below 900 cm⁻¹ and their pattern can provide information about the substitution pattern on the aromatic rings.

FTIR spectroscopy, a more advanced version of the technique, offers higher resolution and sensitivity, making it ideal for detailed vibrational analysis.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| N-O Asymmetric Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of an organic compound. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environment, and their connectivity. The protons on the aromatic rings would appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro group would further deshield adjacent protons, shifting their signals even further downfield. The splitting pattern (multiplicity) of each signal, caused by spin-spin coupling with neighboring protons, would reveal the connectivity of the protons and help to definitively establish the position of the nitro group on the acephenanthrylene skeleton.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would also be influenced by the aromatic system and the electronegative nitro group. The carbon atom directly bonded to the nitro group would be significantly shifted downfield. This technique provides a map of the carbon skeleton of the molecule.

Together, ¹H and ¹³C NMR, along with advanced 2D NMR techniques (like COSY and HMQC), can be used to unambiguously determine the complete molecular structure of this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. doi.org It relies on the inelastic scattering of monochromatic light, usually from a laser. usra.edu When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the molecule's vibrational modes. The resulting Raman spectrum provides a "molecular fingerprint" that is highly specific to the compound's structure. nasa.gov

For this compound, Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic C=C bonds, which often give strong signals. researchgate.net The symmetric stretching vibration of the nitro group also typically produces a strong and characteristic Raman band. doi.org Analysis of the Raman spectrum, especially when combined with IR data, can provide a comprehensive picture of the molecule's vibrational characteristics. Furthermore, Raman depolarization measurements can be used to determine the orientation of the nitro group relative to the plane of the aromatic rings, which can influence the compound's chemical and biological properties. doi.org

Table 3: Expected Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing Modes | Aromatic System | 1000 - 1600 |

| N-O Symmetric Stretch | Nitro (NO₂) | ~1350 |

X-ray Fluorescence (XRF) Spectroscopy for Elemental Analysis

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. The method involves irradiating a sample with high-energy X-rays, which causes the atoms in the sample to eject inner-shell electrons. When electrons from outer shells drop down to fill these vacancies, they emit secondary X-rays (fluorescence) at energies characteristic of each element present.

For a pure sample of this compound (C₁₆H₉NO₂), XRF analysis is of limited utility for structural characterization because it is not sensitive to light elements like carbon, hydrogen, nitrogen, and oxygen. However, XRF is an excellent tool for verifying the purity of a sample by detecting the presence of heavier elements. It can rapidly screen for and quantify trace amounts of metallic or other inorganic contaminants that may be present from the synthesis process or environmental collection, ensuring the elemental purity of the analyzed compound.

X-ray Diffraction (XRD) for Crystalline Identity

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of a crystalline compound. For this compound, single-crystal XRD provides unambiguous confirmation of its molecular identity and structure. The technique involves directing X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement.

This diffraction pattern is unique to the specific crystalline structure, acting as a molecular fingerprint. Analysis of the diffraction data allows for the calculation of the precise three-dimensional arrangement of atoms, providing key information such as:

The connectivity of atoms and molecular conformation.

Exact bond lengths and angles within the molecule.

The arrangement of molecules relative to each other in the crystal packing. researchgate.net

By confirming the atomic arrangement and connectivity, XRD serves as a definitive method for verifying the identity of this compound, distinguishing it from isomers and ensuring the purity of the crystalline sample.

Sample Preparation and Extraction Protocols for Environmental Matrices

The accurate detection of this compound in environmental samples such as soil, water, or air particulates necessitates robust sample preparation and extraction protocols. These steps are critical for isolating the target analyte from complex matrices and concentrating it to levels suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. websiteonline.cn It is particularly effective for extracting nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from aqueous matrices. The principle of SPE is similar to liquid-liquid extraction, involving the partitioning of solutes between a solid phase (sorbent) and a liquid phase. websiteonline.cn

The general procedure for extracting this compound using SPE involves several key steps:

Conditioning: The SPE cartridge, commonly packed with a sorbent like octadecylsilica (C18) or styrene-divinylbenzene (XAD-2), is first conditioned with a solvent such as methanol, followed by ultra-pure water. scielo.brresearchgate.net This activates the sorbent and ensures reproducible interaction with the sample. webofproceedings.org

Sample Loading: The aqueous sample is passed through the conditioned cartridge. scielo.br Non-polar to moderately polar compounds like nitro-PAHs are retained on the sorbent material, while more polar matrix components pass through. nih.gov

Washing: The cartridge is washed with a weak solvent to remove any remaining interfering compounds that may have been retained.

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong organic solvent, such as methylene chloride or acetonitrile. scielo.brresearchgate.net

This process not only isolates the analyte but also concentrates it, as a large volume of the initial sample is reduced to a few milliliters of eluate. Studies on similar nitro-PAHs have shown excellent recovery rates using SPE with C18 cartridges and methylene chloride for elution. scielo.brresearchgate.net

Table 1: Recovery Rates of various Nitro-PAHs using SPE-C18 with Methylene Chloride Elution

Data sourced from studies on representative nitro-PAHs. scielo.brresearchgate.net

To improve efficiency, reduce solvent consumption, and automate the extraction process, advanced techniques have been developed and applied to the analysis of PAHs and nitro-PAHs from solid environmental matrices like soil and sediment. researchgate.net

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes conventional solvents at elevated temperatures (e.g., 50–200°C) and pressures (e.g., 1500–2000 psi). nih.govnih.gov These conditions increase the efficiency and speed of the extraction process, allowing for a complete extraction in minutes rather than hours, while significantly reducing the amount of solvent required compared to traditional methods like Soxhlet extraction. nih.govthermofisher.com The entire process is typically automated. thermofisher.com ASE is a well-established technique for extracting PAHs from solid waste, as outlined in U.S. EPA Method 3545. thermofisher.com

Supercritical Fluid Extraction (SFE) is an environmentally friendly alternative that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to efficiently penetrate the sample matrix and dissolve analytes. nih.gov The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature. For moderately polar compounds like nitro-PAHs, the extraction efficiency can be enhanced by adding a small amount of an organic solvent, known as a co-solvent or modifier (e.g., ethanol or methanol), to the supercritical fluid. nih.gov

Method Validation and Quality Assurance in Environmental Analysis

To ensure that analytical results are reliable, accurate, and fit for purpose, the entire analytical method used for the determination of this compound must be validated. inab.ie Method validation is a process that demonstrates that an analytical procedure is suitable for its intended use. inab.ie This is a critical component of a broader Quality Assurance program. epa.gov

Key performance parameters evaluated during method validation include:

Linearity: This establishes the range over which the instrument's response is directly proportional to the concentration of the analyte. A calibration curve is generated using a minimum of five concentration levels to demonstrate this relationship. ich.org

Accuracy: Accuracy reflects the closeness of a measured value to the true value. inab.ie It is typically assessed by analyzing certified reference materials or by performing spike-recovery experiments, where a known quantity of the analyte is added to a real sample matrix. Accuracy is often expressed as percent recovery. ich.org

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of the results. ich.orgunodc.org

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. juniperpublishers.comnih.gov It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. juniperpublishers.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. juniperpublishers.comnih.gov The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). juniperpublishers.comsepscience.com

Table 2: Typical Limits of Detection (LOD) for various Nitro-PAHs using GC-MS

Data based on a validated method for representative nitro-PAHs. nih.gov

Quality Assurance (QA) and Quality Control (QC) are overarching systems to ensure data reliability. QA refers to the proactive and systematic processes designed to prevent errors, such as having documented procedures (SOPs), training personnel, and maintaining equipment. epa.govqualio.comiges.or.jp QC, on the other hand, is reactive and involves the routine operational checks within the QA framework to ensure the validity of specific analytical runs, such as analyzing blanks, calibration standards, and control samples. qualio.comiges.or.jpsafetyculture.com Together, a robust QA/QC program ensures that the data generated for this compound concentrations in environmental samples are defensible and of known quality. epa.gov

Table of Compounds Mentioned

Theoretical and Computational Chemistry Approaches to 5 Nitroacephenanthrylene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is a versatile method for investigating the electronic structure of molecules. researchgate.net For a molecule like 5-Nitroacephenanthrylene, DFT could be employed to calculate a variety of molecular properties. These calculations are crucial for identifying reactive sites and analyzing the stability of transition states. plos.org

Hypothetically, a DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to optimize the molecule's geometry and calculate key electronic descriptors. ekb.egmdpi.commdpi.com Such a study would typically yield data that could be compiled into a table of predicted molecular properties.

Hypothetical Data Table: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Ionization Potential | Data not available | eV |

Note: This table is for illustrative purposes only. No published data exists for these properties of this compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.netrsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.net For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for results obtained from DFT methods. To date, no such high-accuracy predictions for this compound have been reported in scientific literature.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling can be a powerful tool to understand the formation, degradation, and potential reactivity of a compound like this compound.

Transition State Analysis for Formation and Degradation Reactions

Understanding the chemical reactions that lead to the formation or degradation of this compound would require the identification of reaction pathways and the calculation of the energies of transition states. rsc.org Computational methods can be used to model these processes, providing insights into reaction kinetics and mechanisms. For instance, the nitration of acephenanthrylene (B1206934) to form this compound, or its subsequent reactions in the environment, could be modeled. This would involve locating the transition state structures and calculating the activation energy barriers. No such computational studies on the reaction pathways of this compound have been published.

Molecular Dynamics Simulations for Environmental Fate Modeling

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, capturing their dynamic nature. mdpi.comnih.gov In the context of environmental science, MD simulations could be used to model the fate of this compound in various environmental compartments. For example, simulations could predict its interaction with soil organic matter, its partitioning between water and octanol (B41247) (logP), or its potential to bioaccumulate. These simulations rely on force fields that describe the interactions between atoms. mdpi.com Currently, there is no published research detailing MD simulations for the environmental fate of this compound.

Prediction of Spectroscopic Signatures for Analytical Confirmation

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the experimental identification and characterization of a compound. researchgate.netnih.govmdpi.com For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be invaluable for its analytical confirmation. mdpi.commdpi.com Time-dependent DFT (TD-DFT) could also be used to predict its UV-Vis absorption spectrum. mdpi.com

Hypothetical Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks |

|---|---|

| IR | Data not available (Expected peaks for C-H, C=C, C-NO2 stretching and bending modes) |

| ¹H NMR | Data not available (Chemical shifts for aromatic protons) |

| ¹³C NMR | Data not available (Chemical shifts for carbon atoms) |

| UV-Vis | Data not available (λmax values for electronic transitions) |

Note: This table is for illustrative purposes only. No published data exists for the predicted spectroscopic signatures of this compound.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the use of theoretical models and quantum chemical calculations, it is possible to elucidate the electronic properties and predict the behavior of this nitro-polycyclic aromatic hydrocarbon (nitro-PAH) in various chemical transformations. These computational approaches offer mechanistic insights that are often difficult to obtain through experimental means alone.

The reactivity of an aromatic system is fundamentally governed by its electronic structure. In the case of acephenanthrylene, a non-alternant polycyclic aromatic hydrocarbon, the fusion of a five-membered ring to the phenanthrene (B1679779) core creates a unique distribution of electron density. Computational studies on the parent compound, acephenanthrylene, have been conducted to understand its formation and reactivity, particularly in high-temperature environments like combustion processes. For instance, theoretical calculations have been used to investigate the reaction pathways for the formation of acephenanthrylene from the reaction of cyclopentadienyl (B1206354) radicals with acenaphthylene (B141429), highlighting its role as a product in PAH growth mechanisms. nih.gov

The introduction of a nitro (-NO₂) group at the 5-position of the acephenanthrylene skeleton significantly alters its electronic properties and, consequently, its reactivity. The nitro group is a strong electron-withdrawing group, a fact consistently demonstrated in computational studies of various nitroaromatic compounds. researchgate.netnih.gov This electron-withdrawing nature has several key consequences for the structure and reactivity of this compound.

Electron Density and Molecular Electrostatic Potential:

Computational analyses, such as Density Functional Theory (DFT) calculations, can map the molecular electrostatic potential (MEP) surface of this compound. The MEP provides a visual representation of the charge distribution on the molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For nitroaromatic compounds, the region around the nitro group is characterized by a strong positive electrostatic potential (electron-deficient), making it a likely site for nucleophilic attack. Conversely, the aromatic rings, while generally electron-rich, will have their electron density significantly polarized towards the nitro substituent. This polarization can influence the regioselectivity of electrophilic substitution reactions.

Frontier Molecular Orbitals and Reactivity Indices:

The reactivity of a molecule is also intimately linked to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. scholarsresearchlibrary.com

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and the LUMO compared to the parent acephenanthrylene. nih.gov A lower LUMO energy makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack and reduction reactions. This is a common feature among nitro-PAHs and is a key factor in their environmental and biological activities.

The following table illustrates the typical effects of nitro substitution on the frontier orbital energies of an aromatic system, based on general findings from computational studies of nitroaromatic compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Representative Aromatic Hydrocarbon | -5.5 to -6.5 | -1.0 to -2.0 | 4.0 to 5.0 |

| Representative Nitroaromatic Hydrocarbon | -6.0 to -7.0 | -2.5 to -3.5 | 3.0 to 4.0 |

Note: These values are representative and can vary depending on the specific molecule and the level of theory used in the calculation.

Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to quantify the reactivity of this compound. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). The nitro group's presence is expected to increase the electrophilicity index, further indicating an enhanced susceptibility towards reactions with nucleophiles.

Mechanistic Insights into Chemical Reactions:

Computational studies can be employed to model the reaction pathways of this compound. For example, the mechanisms of atmospheric degradation, which often involve reactions with radicals like OH and NO₃, can be investigated. aaqr.org The calculations can help identify the most likely sites of radical attack and determine the activation energies for different reaction channels.

Furthermore, the photochemical behavior of nitro-PAHs is influenced by the orientation of the nitro group relative to the aromatic system. nih.gov Computational modeling can determine the stable conformers of this compound and the energy barriers for the rotation of the nitro group. This structural information is crucial for understanding its photochemistry, as co-planar nitro-PAHs tend to undergo different photochemical reactions than those where the nitro group is perpendicular to the aromatic rings. nih.gov

In the context of its metabolism, which is a key aspect of its biological activity, computational docking and reaction modeling can provide insights into how this compound interacts with enzymes. The reduction of the nitro group is a common metabolic pathway for nitro-PAHs, and theoretical calculations can help to elucidate the mechanism of this process.

Environmental Occurrence, Distribution, and Sources of 5 Nitroacephenanthrylene

Detection and Quantification in Ambient Air and Particulate Matter

5-Nitroacephenanthrylene has been detected in ambient air samples, specifically within the particulate matter fraction. scispace.comacs.orgnih.gov Particulate matter (PM) is a complex mixture of solid particles and liquid droplets suspended in the air. epa.govsensirion.comwww.gov.uk These particles are categorized by size, with smaller particles like PM2.5 (diameter ≤ 2.5 micrometers) being of particular concern as they can penetrate deep into the lungs. epa.govclarity.io

Research conducted in various locations has confirmed the presence of nitroacephenanthrylene (B14297699) isomers in ambient particulate organic matter. nih.govca.gov For instance, a study in the California South Coast Air Basin identified nitroacephenanthrylene among other nitroarenes in ambient particulate matter, with concentrations of some nitro-PAHs reaching up to 1.7 ng/m³. ca.gov The typical order of abundance for several measured nitroarenes was reported as: 2-nitrofluoranthene (B81861) > 1-nitropyrene (B107360) ~ 2-nitropyrene (B1207036) > 8-nitrofluoranthene (B78273) > 3-nitrofluoranthene (B1196665) > 4-nitropyrene (B1202641) ~ 7-nitrofluoranthene (B86040) ~ nitroacephenanthrylene. ca.gov

The detection and quantification of this compound and other nitro-PAHs are typically performed using sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). scispace.com Samples are often collected by drawing air through filters that capture particulate matter, with subsequent extraction and analysis of the organic compounds. nih.gov

Source Apportionment Studies (e.g., Direct Emissions vs. Secondary Atmospheric Formation)

Source apportionment studies aim to identify the origins of atmospheric pollutants. europa.eumdpi.com For this compound, evidence strongly suggests that its primary source is secondary atmospheric formation rather than direct emission from combustion sources. scispace.comnih.gov

Nitro-PAHs can enter the atmosphere through two main pathways: direct emission from incomplete combustion processes or formation in the atmosphere through the gas-phase or particle-associated reactions of their parent PAHs with nitrogen oxides. epa.govinchem.orgfrontiersin.org

Studies involving simulated atmospheric conditions have shown that the isomers of nitroacephenanthrylene formed from the gas-phase reaction of its parent compound, acephenanthrylene (B1206934), with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx), are different from those produced in solution-phase nitrations. scispace.com Crucially, the more abundant nitroacephenanthrylene isomer formed in these OH radical-initiated reactions has been observed in ambient particulate samples. scispace.com This finding provides strong evidence that a significant portion of the nitroacephenanthrylene found in the atmosphere is a result of the atmospheric transformation of gas-phase acephenanthrylene. scispace.comnih.gov

Gas/Particle Partitioning Behavior in the Atmosphere

The distribution of semi-volatile organic compounds (SVOCs) like this compound between the gas and particle phases is a critical factor influencing their atmospheric transport, deposition, and lifetime. bham.ac.uknoaa.govcore.ac.uk This partitioning is influenced by factors such as the compound's vapor pressure, the ambient temperature, and the concentration and composition of particulate matter. core.ac.uksdu.edu.cn

Global and Regional Distribution Patterns

Information on the global and regional distribution patterns of this compound is limited. However, the distribution of its parent PAH, acephenanthrylene, and other nitro-PAHs suggests that its presence is likely widespread in areas impacted by anthropogenic emissions. nih.govmdpi.com Since its formation is linked to the atmospheric reactions of a precursor PAH with common air pollutants (NOx), it is expected to be found in urban and industrial regions with significant traffic and industrial activity. aaqr.org

The long-range atmospheric transport of PAHs and their derivatives can lead to their distribution far from primary emission sources. nih.govresearchgate.net This implies that this compound could be present in remote areas, albeit at lower concentrations.

Temporal and Spatial Variability of Environmental Concentrations

The environmental concentrations of this compound are expected to exhibit significant temporal and spatial variability. nih.govwitpress.comcopernicus.orgmdpi.comcopernicus.org This variability is driven by several factors:

Source Emissions: The concentration of the precursor, acephenanthrylene, and the co-pollutants (NOx and OH radicals) will vary depending on the proximity to emission sources like traffic and industrial facilities. frontiersin.org

Meteorological Conditions: Temperature, sunlight intensity (which influences OH radical formation), and wind patterns play a crucial role in the formation and dispersion of secondary pollutants. researchgate.net For example, higher temperatures can increase the volatilization of PAHs from surfaces, making them available for gas-phase reactions.

Seasonal Variations: Concentrations of many PAHs and nitro-PAHs show seasonal patterns, often with higher levels in the winter due to increased emissions from heating and specific meteorological conditions that trap pollutants. frontiersin.orgcore.ac.uk Conversely, the photochemical reactions leading to the formation of some nitro-PAHs might be more intense during the summer due to higher levels of solar radiation and OH radicals. researchgate.net

Studies on other PAHs have shown that concentrations can vary by orders of magnitude between different locations within a city and over different times of the day and year. nih.govresearchgate.net

Mechanistic Aspects of 5 Nitroacephenanthrylene Interactions with Biological Systems

Investigations of Molecular Interactions with Biomolecules (e.g., DNA, Proteins)

The interaction of 5-nitroacephenanthrylene with critical biological molecules like DNA and proteins is a key determinant of its potential biological activity. These interactions can lead to the formation of adducts, which are covalent bonds between the chemical and the biomolecule. hhearprogram.orgnih.gov

DNA Interactions:

Nitro-PAHs are known to be genotoxic, primarily through their ability to form DNA adducts following metabolic activation. nih.govdbc.wroc.pl These adducts can disrupt the normal functions of DNA, such as replication and transcription, potentially leading to mutations. hhearprogram.org The process typically involves the metabolic reduction of the nitro group to a reactive nitroso or N-hydroxyamino intermediate, which can then bind covalently to DNA bases. nih.gov

The formation of DNA adducts is a critical step in the mutagenic and carcinogenic activity of many nitroaromatic compounds. nih.gov The specific sites of adduction on DNA bases can vary depending on the structure of the nitro-PAH and the reactive metabolite formed. symmes.fr Common sites for adduction include the C8 and N2 positions of guanine (B1146940) and the C8 position of adenine. nih.gov While specific studies detailing the exact structure of this compound-DNA adducts are not extensively available, the general mechanism for nitro-PAHs suggests that its metabolites would form stable adducts with DNA. nih.gov The detection of such adducts can serve as a biomarker of exposure and potential toxicological effects. hhearprogram.org

Protein Interactions:

In addition to DNA, reactive metabolites of xenobiotics like this compound can also bind to cellular proteins. The binding of drugs and other foreign compounds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, is a well-established phenomenon that influences their distribution and half-life in the body. nih.govwikipedia.org The unbound fraction of a chemical is generally considered to be the pharmacologically active portion. wikipedia.org

The interaction with proteins can be non-specific, involving hydrophobic interactions or ionic bonds, or specific, targeting particular amino acid residues within a protein. wikipedia.orgnews-medical.net Such binding can alter the protein's structure and function. For instance, binding to enzymes can inhibit their catalytic activity. nih.gov While specific protein targets of this compound have not been extensively documented, it is plausible that it and its metabolites interact with a range of proteins, including metabolic enzymes and transport proteins. nih.govnih.gov

Table 1: Potential Molecular Interactions of this compound with Biomolecules

| Interacting Biomolecule | Type of Interaction | Potential Consequence |

|---|---|---|

| DNA | Covalent adduct formation | Genetic mutations, disruption of replication/transcription |

| Proteins (e.g., enzymes, transport proteins) | Covalent and non-covalent binding | Altered protein function, altered distribution of the compound |

Chemical Transformations by Enzyme Systems (e.g., Reductases, Oxidases)

The biological effects of this compound are heavily dependent on its metabolic transformation by various enzyme systems within the body. These biotransformation reactions can either detoxify the compound or activate it into more reactive species.

Reductive Metabolism:

A key metabolic pathway for nitro-PAHs is the reduction of the nitro group. who.int This process is often carried out by cytosolic and microsomal reductases, such as NADPH-cytochrome P450 reductase. nih.gov Another enzyme implicated in the reduction of nitro compounds is xanthine (B1682287) oxidase, which can reduce nitrofurans and generate nitric oxide from nitrite. nih.govnih.gov This reduction is a critical activation step, leading to the formation of nitroso and N-hydroxyamino derivatives that are highly reactive towards nucleophilic sites on biomolecules like DNA and proteins. nih.gov

Oxidative Metabolism:

In addition to reduction, nitro-PAHs can also undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov These reactions can occur on the aromatic ring system, leading to the formation of phenols, dihydrodiols, and epoxides. uef.fi Ring oxidation can occur concurrently with nitroreduction, leading to a complex mixture of metabolites. inchem.org These oxidative reactions are generally considered detoxification pathways, increasing the water solubility of the compound and facilitating its excretion. However, some oxidative metabolites, such as epoxides, can also be reactive and contribute to toxicity. nih.gov

Table 2: Key Enzyme Systems in the Transformation of Nitro-PAHs

| Enzyme System | Location | Type of Transformation | Role in Metabolism |

|---|---|---|---|

| NADPH-cytochrome P450 reductase | Microsomes | Nitroreduction | Metabolic activation |

| Xanthine Oxidase | Cytosol | Nitroreduction | Metabolic activation |

| Cytochrome P450 (CYP) enzymes | Microsomes | Ring oxidation | Primarily detoxification, potential for activation |

In Vitro Metabolic Transformation Studies (Focus on Chemical Changes)

In vitro metabolic studies are essential tools for identifying the metabolites of a compound and elucidating the enzymatic pathways involved in its transformation. fera.co.uk These studies typically utilize subcellular fractions, such as liver microsomes or cytosol, which are rich in drug-metabolizing enzymes. uef.fidshs-koeln.de

In a typical in vitro assay, the parent compound, such as this compound, is incubated with liver microsomes in the presence of necessary cofactors like NADPH, which provides the reducing equivalents for enzymes like cytochrome P450 reductase. dshs-koeln.de After incubation, the mixture is analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to separate and identify the metabolites formed. nih.gov

For nitro-PAHs, in vitro studies have been instrumental in demonstrating the formation of both nitro-reduced and ring-oxidized metabolites. nih.gov For example, the metabolism of other nitro-PAHs has shown the formation of aminophenols, indicating that both nitroreduction and ring oxidation have occurred. While specific comprehensive metabolic profiles for this compound from in vitro studies are not widely published, it is expected to undergo similar transformations. The nitration of its parent compound, acephenanthrylene (B1206934), has been observed in simulated atmospheric conditions, suggesting the environmental formation of nitroacephenanthrylene (B14297699) isomers. dbc.wroc.plnih.gov

Influence of Chemical Structure on Mechanistic Interaction Pathways

The concept of structure-activity relationship (SAR) is fundamental in toxicology and pharmacology, as it relates the chemical structure of a molecule to its biological activity. gardp.orglongdom.org For nitro-PAHs, the specific arrangement of the aromatic rings and the position of the nitro group are critical determinants of their metabolic fate and biological interactions. nih.govsvedbergopen.com

The position of the nitro group on the acephenanthrylene skeleton influences several key properties:

Electron Distribution: The nitro group is strongly electron-withdrawing, which affects the electron density of the entire aromatic system. svedbergopen.comnih.gov This, in turn, influences the susceptibility of different parts of the molecule to enzymatic attack, both oxidative and reductive.

Steric Hindrance: The location of the nitro group can sterically hinder or facilitate the binding of the molecule to the active sites of metabolic enzymes.

Studies on various nitro-PAH isomers have consistently shown that the position of the nitro group dramatically affects their mutagenic and carcinogenic potential. who.int For instance, the orientation of the nitro group relative to the plane of the aromatic rings can impact the efficiency of the metabolic activation pathways. who.int Therefore, the specific isomeric form of this compound is expected to have a unique profile of biological interactions and metabolic transformations compared to other nitroacephenanthrylene isomers. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.